cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
Description
Structural and Stereochemical Features:
Cinnamyl Substituent :
Butanoate Linker :
Benzo[de]isoquinoline-dione Core :
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₅H₂₁NO₄ |
| Molecular weight | 399.4 g/mol |
| Double-bond stereochemistry | E-configuration (cinnamyl) |
| Rotatable bonds | 7 |
| Aromatic rings | 2 (benzene + naphthalene) |
The compound’s stereoelectronic profile is influenced by the electron-withdrawing diketone groups in the isoquinoline core, which enhance its capacity for π-π stacking interactions. The absence of chiral centers simplifies its synthetic resolution but necessitates strict control over the E/Z configuration of the cinnamyl group during synthesis.
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-22(30-17-7-10-18-8-2-1-3-9-18)15-6-16-26-24(28)20-13-4-11-19-12-5-14-21(23(19)20)25(26)29/h1-5,7-14H,6,15-17H2/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUQDQMNOLVLV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 1,8-Naphthalimide Derivatives
The benzo[de]isoquinoline-1,3-dione moiety forms the foundational structure of this compound. As demonstrated in multiple studies, the synthesis begins with 1,8-naphthalic anhydride (1), which undergoes ammonolysis to yield 1H-benzo[de]isoquinoline-1,3(2H)-dione (2). This reaction is typically conducted in aqueous ammonia under reflux conditions for 12 hours, achieving near-quantitative yields .
Reaction Scheme 1:
Key parameters:
-
Temperature: 100°C
-
Solvent: Excess aqueous ammonia
-
Yield: >90%
This step is critical for establishing the planar aromatic system, which confers photophysical properties essential for applications in materials science and bioimaging .
Alkylation for Side-Chain Introduction
The butanoate side chain at the N-2 position is introduced via N-alkylation of the imide nitrogen. A widely adopted method involves reacting 1H-benzo[de]isoquinoline-1,3(2H)-dione (2) with dibromoalkanes or ω-bromoalkyl esters in the presence of a base. For example, ethyl 4-bromobutanoate can serve as the alkylating agent, as seen in analogous syntheses of ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate .
Reaction Scheme 2:
Optimized Conditions:
-
Base: Anhydrous KCO (4 equiv)
-
Solvent: DMF at reflux (12 hours)
-
Yield: 70–85%
The choice of solvent and base ensures efficient nucleophilic substitution while minimizing hydrolysis of the ester group. Chromatographic purification (silica gel, ethyl acetate/hexane) is typically required to isolate the product .
Transesterification to Cinnamyl Ester
The final step involves converting the ethyl ester to the cinnamyl ester via acid-catalyzed transesterification . This method leverages the nucleophilic acyl substitution mechanism, where cinnamyl alcohol displaces the ethoxy group.
Reaction Scheme 3:
Critical Parameters:
-
Catalyst: Sulfuric acid (0.5–1 mol%)
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Temperature: 80–100°C
-
Solvent: Toluene (azeotropic removal of ethanol)
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Yield: 60–75%
Alternative approaches using enzymatic catalysis (e.g., lipases) may improve selectivity but are less commonly reported for aromatic esters .
Direct Acylation Pathway
For laboratories equipped with acid chloride handling capabilities, a more efficient route involves acyl chloride formation followed by cinnamyl alcohol coupling:
Step 1: Hydrolysis of ethyl ester to carboxylic acid:
Step 2: Acyl chloride synthesis:
Step 3: Esterification with cinnamyl alcohol:
Advantages:
-
Higher yields (80–90%)
-
Shorter reaction times (2–4 hours)
-
Avoids transesterification equilibrium limitations
Analytical Characterization
Successful synthesis requires rigorous validation through spectral data:
Table 1: Key Spectral Signatures of Cinnamyl 4-(1,3-Dioxo...yl)Butanoate
Challenges and Optimization Strategies
-
Steric Hindrance: The bulky cinnamyl group may slow transesterification. Remedies:
-
Imide Hydrolysis: Acidic conditions risk hydrolyzing the imide ring. Mitigation:
-
Purification: Silica gel chromatography (ethyl acetate/hexane, 1:9) effectively separates the product from unreacted alcohol and byproducts .
Scalability and Industrial Relevance
While lab-scale syntheses are well-established, industrial production faces hurdles:
Chemical Reactions Analysis
Types of Reactions
Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of cinnamyl derivatives, including cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, as anticancer agents. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Targeted Delivery Systems
A notable study investigated the incorporation of cinnamyl derivatives into transferrin-conjugated liposomes for targeted delivery to tumor cells. The results indicated that these formulations exhibited superior antitumor activity compared to non-targeted controls, suggesting enhanced therapeutic potential .
Antiviral Properties
This compound has also been evaluated for its antiviral properties, particularly against HIV. Preliminary findings suggest that certain derivatives can inhibit viral replication effectively.
Table: Antiviral Activity of Cinnamyl Derivatives
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 40 | 550 | 13.75 |
| Compound B | 60 | 650 | 10.83 |
These results indicate a promising selectivity index, suggesting that these compounds may serve as potential candidates for further development in antiviral therapies .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of cinnamyl derivatives has revealed critical insights into how modifications affect biological activity. For instance:
- Substitutions on the isoquinoline moiety can significantly enhance potency against specific cancer cell lines.
- The presence of certain functional groups appears crucial for maintaining activity against viral targets.
Mechanism of Action
The mechanism of action of cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
The benzo[de]isoquinoline-1,3-dione core is shared among analogs, but substituents at the 2-position (e.g., ester, amide, or phosphonate groups) and modifications to the naphthalimide ring (e.g., nitro, methoxy, or amino groups) critically alter properties:
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on analogs.
Biological Activity
Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse sources.
Chemical Structure and Synthesis
This compound is characterized by a unique structure that combines a cinnamyl moiety with a benzo[de]isoquinoline derivative. The synthesis typically involves the reaction of cinnamyl alcohol with 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid under controlled conditions to yield high-purity products.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[de]isoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. These compounds often exhibit mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis induction |
| Compound C | MCF-7 | 4.52 | Mitochondrial pathway activation |
Antimicrobial Activity
In addition to anticancer properties, compounds containing the benzo[de]isoquinoline structure have shown promise as antimicrobial agents. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use in treating infections .
Table 2: Antimicrobial Activity Data
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | C. albicans | 8 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which are involved in inflammatory processes and cancer progression.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells has been a focus of research, with studies demonstrating increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2.
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Case Studies
Several case studies illustrate the effectiveness of related compounds in clinical settings:
- Case Study 1 : A study on a derivative similar to cinnamyl butanoate showed significant reduction in tumor size in xenograft models when administered at doses correlating with IC50 values obtained from in vitro studies.
- Case Study 2 : Clinical trials involving benzo[de]isoquinoline derivatives revealed promising results in patients with advanced-stage cancers, leading to further investigation into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
